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Compound of Interest

Compound Name: LPK-26

Cat. No.: B1247716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological activity of LPK-26, a potent and selective κ-opioid receptor agonist. The

information is intended for researchers and professionals involved in drug discovery and

development.

Chemical Structure and Properties
LPK-26, with the systematic IUPAC name 2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-

1-yl)-3-methylbutan-2-yl]-N-methylacetamide, is a small molecule with the molecular formula

C₁₈H₂₄Cl₂N₂O.[1] It is recognized for its high affinity and selectivity for the κ-opioid receptor,

demonstrating potential as an analgesic with a reduced risk of dependence compared to

traditional opioids.[1]

Table 1: Chemical Identifiers of LPK-26
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Identifier Value

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-

dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-

methylacetamide

Molecular Formula C₁₈H₂₄Cl₂N₂O

SMILES
CC(C)--INVALID-LINK--

N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl

InChIKey QFAIAMMFKKYCTL-QGZVFWFLSA-N

Synthesis of LPK-26
While a detailed, step-by-step synthesis protocol for LPK-26 is not readily available in the

public domain, it is described as a derivative of ICI-199441 and an analogue of U-50,488H. The

synthesis would likely involve a multi-step process starting from a chiral amino acid precursor

to introduce the desired stereochemistry. A plausible synthetic route would involve the acylation

of a chiral amine intermediate with 3,4-dichlorophenylacetic acid.

Logical Workflow for the Plausible Synthesis of LPK-26:

Starting Materials Intermediate Synthesis

Final Acylation Purification and Final Product
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Caption: Plausible synthetic workflow for LPK-26.

Biological Activity and Quantitative Data
LPK-26 exhibits high affinity and selectivity for the κ-opioid receptor (KOR) over μ- and δ-opioid

receptors. This selectivity is crucial for its pharmacological profile, as activation of KOR is

associated with analgesia without the severe addictive properties linked to μ-opioid receptor

agonists.

Table 2: Receptor Binding Affinity of LPK-26

Receptor Kᵢ (nM)

κ-Opioid Receptor 0.64

μ-Opioid Receptor 1170

δ-Opioid Receptor >10,000

Data from Tao et al., 2008.[1]

The functional activity of LPK-26 has been demonstrated in both in vitro and in vivo studies. It

acts as a potent agonist, stimulating G-protein coupling and producing significant analgesic

effects in animal models.

Table 3: Functional Activity of LPK-26

Assay Metric Value

[³⁵S]GTPγS Binding EC₅₀ (nM) 0.0094

Mouse Hot-Plate Test ED₅₀ (mg/kg) 0.049

Mouse Acetic Acid Writhing

Test
ED₅₀ (mg/kg) 0.0084

Data from Tao et al., 2008.[1]

Signaling Pathway
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As a κ-opioid receptor agonist, LPK-26 initiates a cascade of intracellular signaling events

upon binding to the receptor. The κ-opioid receptor is a G-protein coupled receptor (GPCR) that

primarily couples to the Gαi/o subunit.

Signaling Pathway of LPK-26 at the κ-Opioid Receptor:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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